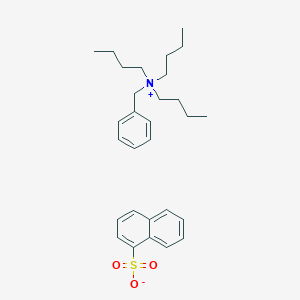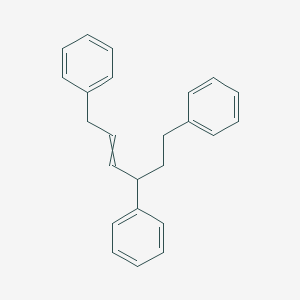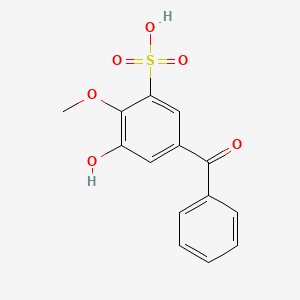
5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid typically involves the sulfonation of benzophenone derivatives. One common method is the sulfonation of 2-hydroxy-4-methoxybenzophenone using sulfuric acid . The reaction conditions usually require controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction is carried out in reactors designed to handle the exothermic nature of the sulfonation reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a UV filter in various chemical formulations.
Biology: Studied for its effects on skin cells and its potential protective properties against UV radiation.
Medicine: Investigated for its potential use in preventing skin cancer and other UV-related skin conditions.
Industry: Utilized in the production of sunscreens, personal care products, and UV-protective coatings.
Wirkmechanismus
The compound exerts its effects by absorbing UV radiation and converting it into less harmful energy, such as heat. This process prevents the UV rays from penetrating the skin and causing damage. The molecular targets include the aromatic rings and the sulfonic acid group, which are responsible for the absorption of UV light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone-3 (Oxybenzone): Another UV filter used in sunscreens.
Benzophenone-4 (Sulisobenzone): Similar in structure and function to 5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid.
Benzophenone-5 (Sulisobenzone Sodium): The sodium salt form of sulisobenzone.
Uniqueness
This compound is unique due to its high solubility in water and its ability to absorb a broad spectrum of UV radiation. This makes it particularly effective in sunscreen formulations where water solubility and broad-spectrum protection are desired .
Eigenschaften
CAS-Nummer |
184426-52-6 |
|---|---|
Molekularformel |
C14H12O6S |
Molekulargewicht |
308.31 g/mol |
IUPAC-Name |
5-benzoyl-3-hydroxy-2-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C14H12O6S/c1-20-14-11(15)7-10(8-12(14)21(17,18)19)13(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) |
InChI-Schlüssel |
QDYOBOGFOYPHQK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1S(=O)(=O)O)C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)


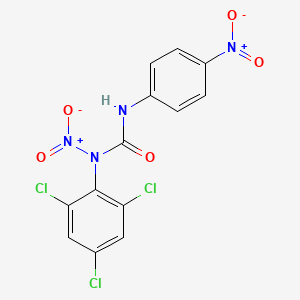
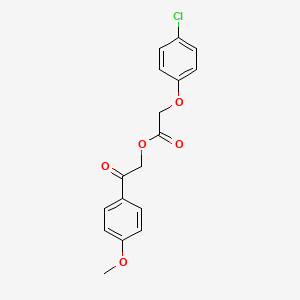
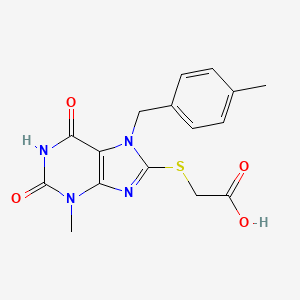
![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
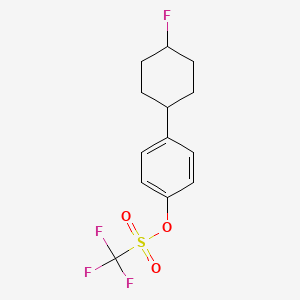
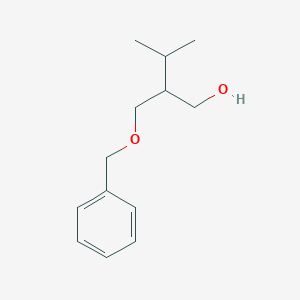
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
